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molecular formula C10H12N2O5 B493025 Ethyl 2-nitro-4-methoxyphenylcarbamate

Ethyl 2-nitro-4-methoxyphenylcarbamate

Cat. No. B493025
M. Wt: 240.21g/mol
InChI Key: DYEMMKORTMGHJC-UHFFFAOYSA-N
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Patent
US06281218B1

Procedure details

A solution of (4-methoxy-2-nitrophenyl)carbamic acid ethyl ester (7.3 g; 0.03 mol) in 95% EtOH (500 ml), was hydrogenated at room temperature and pressure in the presence of 10% aqueous HCl (13 ml) and 10% Pd/C (0.35 g). When the theoretical amount of hydrogen was taken up, the catalyst was filtered off and the solution was evaporated to dryness to give the title compound (5 g) after crystallization from Et2O/EtOH (85:15). The compound was used without further purification.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:7]=1[N+:14]([O-])=O)[CH3:2].Cl.[H][H]>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:17])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:7]=1[NH2:14])[CH3:2]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)OC(NC1=C(C=C(C=C1)OC)[N+](=O)[O-])=O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=C(C=C(C=C1)OC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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